molecular formula C21H18N2 B4967837 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 40358-30-3

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B4967837
CAS RN: 40358-30-3
M. Wt: 298.4 g/mol
InChI Key: KLUUDQZFQBRKNI-UHFFFAOYSA-N
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Description

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, also known as benzodiazepine, is a class of organic compounds that contains a diazepine ring fused with a benzene ring. It is a widely used drug in the medical field due to its anxiolytic, hypnotic, and anticonvulsant properties. The synthesis of benzodiazepine involves a multi-step process, and it has been extensively studied for its scientific research applications.

Scientific Research Applications

Corrosion Inhibition

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (DPBD) has been studied for its corrosion inhibition properties on mild steel in sulphuric acid medium. Research shows that DPBD acts as an efficient inhibitor, with its effectiveness increasing with concentration. The adsorption of DPBD on mild steel obeys the Langmuir adsorption isotherm, suggesting a protective adsorptive film formation on the metal surface (Sasikala, Parameswari, Chitra, & Kiruthika, 2017).

Synthesis of Spiro-δ-Lactams

DPBD has been used in reactions with methyl 1-bromocycloalkanecarboxylates and zinc, leading to the formation of spiro-δ-lactams. These products, bearing a 2-(N-benzoylamino)phenyl substituent, have been confirmed through X-ray structural analysis, highlighting DPBD's utility in synthesizing complex organic compounds (Nikiforova, Zverev, Dmitriev, Shurov, & Kirillov, 2021).

Acylation Reactions

DPBD undergoes acylation with succinic anhydride, leading to the formation of 4-(2-methyl-2,4-diphenyl-2,5-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid. This reaction showcases DPBD's reactivity and potential for producing diverse benzodiazepine derivatives (Chebanov, Muravyeva, & Kobzar, 2003).

Pharmaceutical and Industrial Applications

Besides pharmacological uses, some benzodiazepine derivatives, including DPBD, find applications in industries such as photography (as dyes for acrylic fibers) and as anti-inflammatory agents. They are also used as precursors in the synthesis of fused ring benzodiazepine derivatives like triaxol and oxadiazol (Jung et al., 2007).

Synthesis of 3-Carboxylic Derivatives

DPBD derivatives have been synthesized by hetero-cyclisation from 1,2-diaminobenzene with dibenzoylmethane, followed by the introduction of the carboxylic group. These derivatives are important for further chemical modifications and potential applications in medicinal chemistry (Mansour et al., 2001).

Formation of Heterocyclic Moieties

DPBD is involved in the synthesis of various heterocyclic compounds such as cyano-, thioxo-, and oxazino-derivatives. These reactions showcase the versatility of DPBD in creating complex heterocyclic structures for various scientific applications (El-sayed et al., 2007).

Mass Spectrometric Analysis

The mass spectrometric behavior of DPBD derivatives has been extensively studied, revealing their propensity to eliminate certain molecular fragments and undergo specific fragmentations. This research is critical for understanding the molecular structure and reactivity of these compounds (Xu, Zhang, & Wang, 2000).

Crystal Structure Analysis

Crystallographic studies of DPBD derivatives have been conducted, revealing detailed insights into their molecular structure and intermolecular interactions. Such studies are essential for designing compounds with specific physical and chemical properties (Swamy et al., 2008).

Antioxidant Activity

DPBD derivatives have been synthesized and evaluated for their antioxidant activity. This research contributes to the understanding of DPBD's potential in developing therapeutic agents with antioxidant properties (Bhat et al., 2012).

properties

IUPAC Name

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUUDQZFQBRKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369534
Record name 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

40358-30-3
Record name 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine?

A1: 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine consists of a seven-membered diazepine ring fused to a benzene ring. Two phenyl groups are attached to the diazepine ring at positions 2 and 4. The compound's structure has been confirmed through X-ray crystallography. [, , ]

Q2: How is 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine synthesized?

A2: While specific details might vary, the synthesis of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine generally involves the condensation reaction of o-phenylenediamine with a suitable 1,3-diphenyl-1,3-diketone derivative. [, ]

Q3: What are some interesting chemical transformations that 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo?

A3: This compound can undergo various chemical transformations, including reactions with alicyclic Reformatsky reagents, leading to the formation of complex heterocyclic compounds. It can also undergo a benzimidazole rearrangement. [, , ]

Q4: Has the crystal structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine or its derivatives been reported?

A4: Yes, the crystal structures of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine [] and some of its derivatives, such as 1-chloroacetyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and 1,3,3a,5-tetraphenyl-3a,4,5,11-tetrahydro-3H,6H-1,2,4-triazolobenzodiazepine, have been determined by X-ray diffraction. These studies provide insights into the molecular conformation and packing arrangements of these compounds in the solid state. [, , ]

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